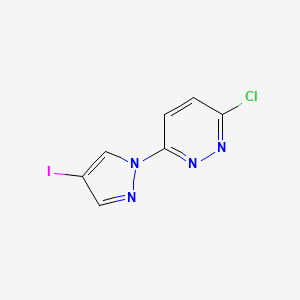

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

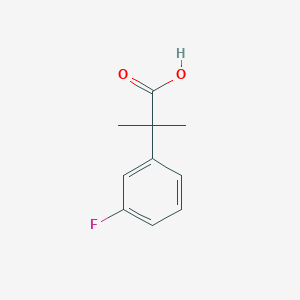

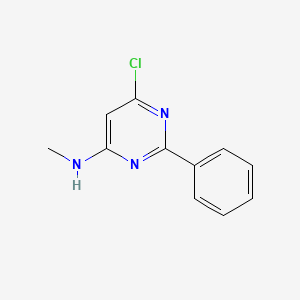

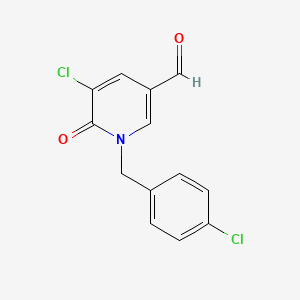

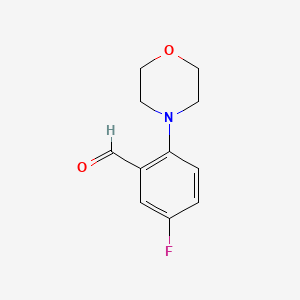

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is a halogenated heterocycle . It has the empirical formula C7H4ClIN4 and a molecular weight of 306.49 .

Molecular Structure Analysis

The SMILES string for this compound is Clc1ccc(nn1)-n2cc(I)cn2 . This provides a text representation of the compound’s structure.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine has been studied for its potential in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions. This compound showed increasing efficiency in corrosion inhibition with higher concentrations and was identified as a mixed-type inhibitor, affecting both oxidative and reductive reactions in the corrosion process. The study included potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy analyses (Olasunkanmi et al., 2018).

Inhibition of Yeast α-Glucosidase 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine was used in the synthesis of pyrazolylpyridazine amines, which showed moderate in vitro inhibition of yeast α-glucosidase. This property is significant for potential therapeutic applications, as α-glucosidase inhibitors are useful in managing conditions like diabetes (Chaudhry et al., 2017).

Photophysical Properties in Organometallic Complexes The compound has been used in the synthesis of organometallic complexes, particularly with rhenium. These complexes exhibited unique photophysical properties, including specific oxidation and reduction potentials, which are crucial in various applications like catalysis and electronic materials (Saldías et al., 2019).

Antimicrobial Applications Derivatives of 3-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine have been synthesized and evaluated for their antimicrobial properties. These compounds showed potential as potent antimicrobial agents, opening avenues for further research in drug development (Prakash et al., 2011).

Synthesis of Heterocyclic Systems This compound has been utilized in the synthesis of various heterocyclic systems with anticipated biological activities. Such synthetic routes are important in the field of medicinal chemistry, where heterocyclic compounds play a crucial role (Youssef et al., 2005).

Organometallic and Catalysis Research It has been used in the synthesis of gold and heterometallic gold-silver and gold-copper complexes. These complexes are important for understanding the coordination chemistry and potential applications in catalysis (Wimberg et al., 2012).

Eigenschaften

IUPAC Name |

3-chloro-6-(4-iodopyrazol-1-yl)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN4/c8-6-1-2-7(12-11-6)13-4-5(9)3-10-13/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGAMZMKSFYVNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C=C(C=N2)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649990 |

Source

|

| Record name | 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine | |

CAS RN |

957035-36-8 |

Source

|

| Record name | 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B1361659.png)

![Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate](/img/structure/B1361665.png)

![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)